
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a bromomethyl group, a mercapto group, and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound followed by thiolation. One common method involves the bromination of 2-methyl-3-phenylpropan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then reacted with a thiol compound under basic conditions to introduce the mercapto group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include secondary alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Pathways Involved: The compound can modulate redox pathways by undergoing oxidation and reduction reactions. It can also participate in alkylation reactions, modifying the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Bromomethyl)-3-mercaptophenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: 1-Bromo-2-methylpropane, 1-Bromo-3-mercaptopropane, and 1-Phenyl-2-propanone.
Uniqueness: The presence of both bromomethyl and mercapto groups in the same molecule makes it unique, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality enhances its versatility as a synthetic intermediate and a biochemical probe.
Eigenschaften
Molekularformel |
C10H11BrOS |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3 |
InChI-Schlüssel |
JCDSBQUEMLRMKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)S)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


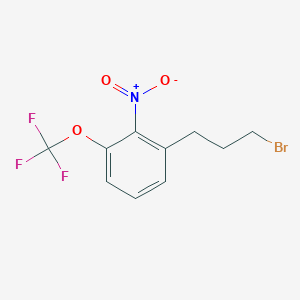
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
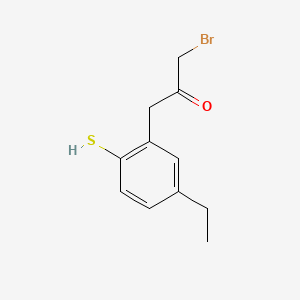

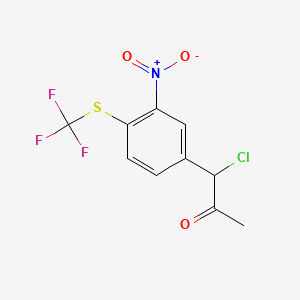
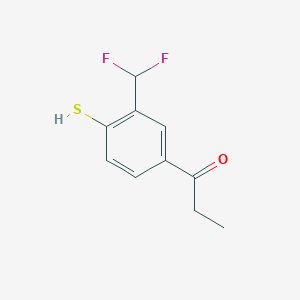
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
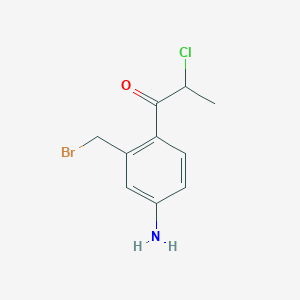

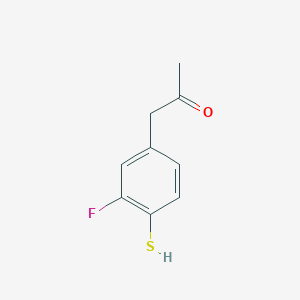
![(4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)


